molecular formula C18H17N3O3 B6046828 N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B6046828
M. Wt: 323.3 g/mol
InChI Key: YTMAPXFXQLVPDJ-XDHOZWIPSA-N
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Description

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methylideneamino linkage, and a pyrrolidinylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-(2-oxopyrrolidin-1-yl)benzamide under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the imine linkage produces the corresponding amine.

Scientific Research Applications

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity could be attributed to the inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike the similar compounds listed, it is specifically designed for applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-16-5-2-1-4-14(16)12-19-20-18(24)13-7-9-15(10-8-13)21-11-3-6-17(21)23/h1-2,4-5,7-10,12,22H,3,6,11H2,(H,20,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMAPXFXQLVPDJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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